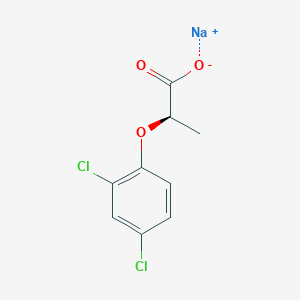
Dichlorprop-p-sodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorprop-p-sodium, also known as this compound, is a useful research compound. Its molecular formula is C9H7Cl2NaO3 and its molecular weight is 257.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Properties and Mechanism of Action
Dichlorprop-P-sodium is a sodium salt of the R-enantiomer of dichlorprop, an aryloxyalkanoic acid herbicide. It operates as a synthetic auxin, disrupting normal plant growth processes. The compound induces stem and leaf malformations, ultimately leading to plant death through uncontrolled growth patterns. Its chemical structure can be represented as:
Herbicide Applications
This compound is primarily applied in the following contexts:
- Cereal Crops : Effective in controlling broadleaf weeds in wheat and barley fields.
- Grassland Management : Utilized in pasture and turf management to suppress unwanted weed species.
- Industrial Uses : Employed in non-crop areas for vegetation control.
The herbicide is typically applied post-emergence, targeting actively growing weeds while minimizing harm to crops.
Toxicological Assessments
The safety profile of this compound has been evaluated through various studies. Key findings include:
- Human Health Risks : According to the Environmental Protection Agency (EPA), exposure levels are assessed to ensure they remain below thresholds that could cause adverse effects. The compound is not registered for use on food commodities in the U.S., thus limiting dietary exposure .
- Animal Studies : Toxicity studies indicate that dichlorprop-P exhibits low acute toxicity levels in laboratory animals. Chronic exposure studies have not shown significant differences in toxicity compared to older formulations of dichlorprop .
Environmental Impact
This compound is characterized by its non-persistent nature in the environment. Key environmental considerations include:
- Biotransformation : The primary route of degradation is biotransformation in soil, with minimal risk of volatilization or significant leaching into groundwater .
- Ecosystem Effects : It is crucial to assess the impact on sensitive populations and non-target organisms when applying this herbicide .
Regulatory Status
This compound has undergone rigorous evaluations by regulatory agencies:
- EPA Registration : The EPA has reviewed and approved various formulations of dichlorprop-P, ensuring compliance with safety standards .
- Health Canada Assessment : Health Canada has similarly evaluated the compound, concluding that it poses minimal risk when used according to label directions .
Table 1: Summary of Applications and Efficacy
| Application Area | Target Weeds | Efficacy Rate | Application Method |
|---|---|---|---|
| Cereal Crops | Broadleaf weeds | High | Ground application |
| Grassland | Various perennial weeds | Moderate | Aerial or ground application |
| Industrial Areas | Brush species | High | Spot treatment |
Table 2: Toxicological Data Summary
属性
CAS 编号 |
119299-10-4 |
|---|---|
分子式 |
C9H7Cl2NaO3 |
分子量 |
257.04 g/mol |
IUPAC 名称 |
sodium;(2R)-2-(2,4-dichlorophenoxy)propanoate |
InChI |
InChI=1S/C9H8Cl2O3.Na/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;/h2-5H,1H3,(H,12,13);/q;+1/p-1/t5-;/m1./s1 |
InChI 键 |
XWAFIZUTHLRWBE-NUBCRITNSA-M |
SMILES |
CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[Na+] |
手性 SMILES |
C[C@H](C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[Na+] |
规范 SMILES |
CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[Na+] |
Key on ui other cas no. |
119299-10-4 |
Pictograms |
Corrosive; Irritant |
同义词 |
sodium (R)-2-(2,4-dichlorophenoxy)propionate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















